Enkephalin-met, des-tyr(1)-

Overview

Description

Enkephalins are endogenous ligands that bind to the body’s opioid receptors . “Enkephalin-met, des-tyr(1)-” is a tetrapeptide important for the study of enkephalinase inhibition .

Synthesis Analysis

Dual Enkephalinase Inhibitors (DENKIs) are pain medications that indirectly activate opioid receptors and can be used as an alternative to traditional opioids . By inhibiting the two major enkephalin-degrading enzymes (neprilysin and aminopeptidase N), DENKIs can provide analgesia with fewer adverse effects than nonendogenous opioids .Molecular Structure Analysis

The free-energy landscape of Met-enkephalin built on CVs generated from dihedral Principal Component Analysis (dPCA) is found rugged compared with the FEL built on CVs extracted from PCA of the Cartesian coordinates of the atoms .Chemical Reactions Analysis

The reaction conditions for the synthesis of “Enkephalin-met, des-tyr(1)-” involve the use of di-tert-butyl sulfide in water and trifluoroacetic acid at ambient temperature for 0.75 hours .Scientific Research Applications

Biochemistry and Chemical Biology

Enkephalins are opioid peptides that modulate analgesia, reward, and stress . They have been used in research to investigate their release during acute stress . A system combining in vivo optogenetics with microdialysis and a highly sensitive mass spectrometry-based assay has been developed to measure opioid peptide release in freely moving rodents . This approach increases spatiotemporal resolution, optimizes the detection of Met-Enkephalin through methionine oxidation, and provides novel insight into the relationship between Met- and Leu-Enkephalin following stress .

Neuroscience

Enkephalins have been implicated in the pathophysiology of Tardive Dyskinesia (TD), a potentially irreversible hyperkinetic syndrome primarily localized in the muscles of the oral and facial regions . It develops during or following long-term neuroleptic treatment, especially in elderly patients . Research in this area has focused on understanding the adaptive phenomena such as postsynaptic dopamine receptor hypersensitivity and cholinergic hypofunction that may occur in TD .

Immunology

The proenkephalin gene (Penk), which encodes the precursor of analgesic opioid peptides, is among the top 10 genes enriched in murine Treg relative to conventional T cells (Tconv) . This finding suggests a potential role for enkephalins in immune regulation, and further research in this area could lead to novel therapeutic strategies for immune disorders .

Mechanism of Action

Target of Action

Enkephalin-met, des-tyr(1)-, also known as Met-enkephalin, is an endogenous opioid and beta-endorphin . It primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are widely distributed throughout the central, peripheral, and autonomic nervous systems, as well as in multiple organ systems and endocrine tissues .

Mode of Action

Met-enkephalin acts as an agonist of µ and δ opioid receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Met-enkephalin binds to the opioid receptors, triggering a series of events within the cell that leads to the observed effects. It also causes immunostimulation at low doses and immunosuppression at higher doses .

Biochemical Pathways

The enkephalin molecule is generated through the cleavage of a precursor molecule known as pro-enkephalin . This process creates either Met-enkephalin or Leu-enkephalin. Enkephalins contribute to endogenous pain regulation, which is proven by elevated sensitivity to noxious stimulation after inhibition of enkephalin synthesis .

Pharmacokinetics

Met-enkephalin has low bioavailability, is rapidly metabolized, and has a very short half-life (minutes) . It reaches a Cmax of 1266.14pg/mL, with a Tmax of 0.16h, and an AUC of 360.64pg*h/mL . The half-life of Met-enkephalin is 4.2-39 minutes .

Result of Action

Met-enkephalin has a crucial role in both neuroendocrine and immune systems . It is believed to have an immunoregulatory activity to have cancer biotherapy activity by binding to the opioid receptors on immune and cancer cells . It also contributes to endogenous pain regulation .

Action Environment

The action of Met-enkephalin can be influenced by environmental factors such as the presence of other neurotransmitters, the physiological state of the organism, and the presence of diseases or injuries. For example, sections obtained from sciatic nerve-ligated mice exhibited increased Met-enkephalin-positive neurons on the ipsilateral (nerve-ligated side) compared with the contralateral (non-ligated side) . This indicates that peripheral nerve injury can affect Met-enkephalin expression.

Safety and Hazards

Future Directions

properties

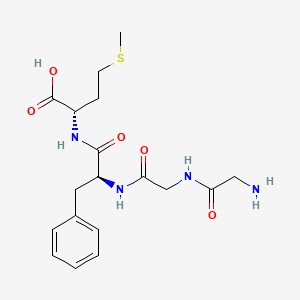

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHAJHJQOWBJEG-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388962 | |

| Record name | Enkephalin-met, des-tyr(1)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enkephalin-met, des-tyr(1)- | |

CAS RN |

61370-88-5, 94825-43-1 | |

| Record name | Enkephalin-met, des-tyr(1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin-met, des-tyr(1)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

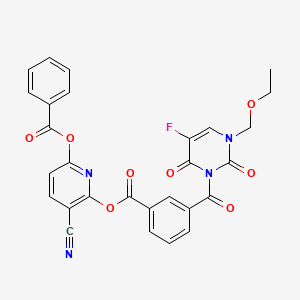

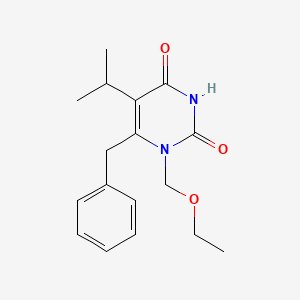

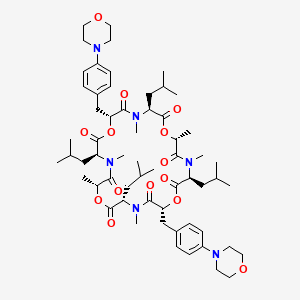

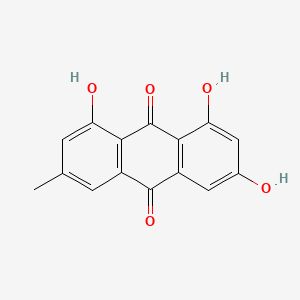

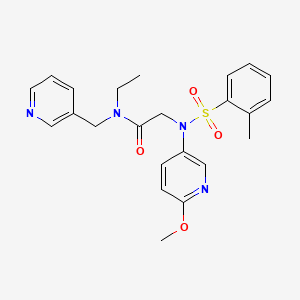

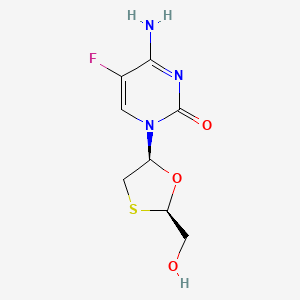

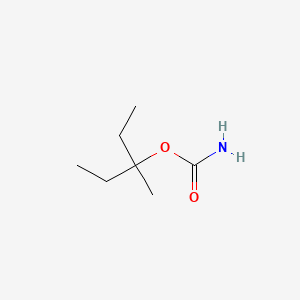

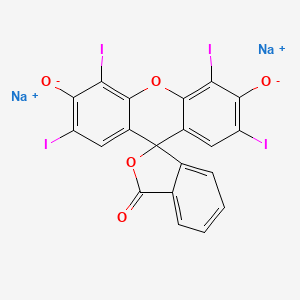

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B1671232.png)

![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)

![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)